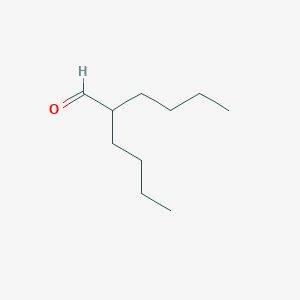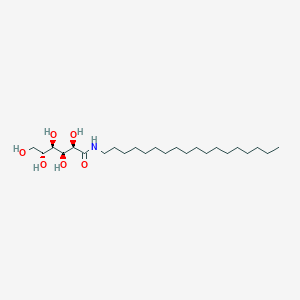
Ethyl-2-(4-Nitrophenoxy)acetat
Übersicht
Beschreibung
Ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and an acetate moiety. This compound is often used in various chemical synthesis processes and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-nitrophenoxy)acetate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds often interact with their targets through processes such as binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Ethyl 2-(4-nitrophenoxy)acetate may affect various biochemical pathways. For instance, a study has shown that similar compounds can be converted by Escherichia coli’s NfsA and NfsB nitroreductases, and the NemA xenobiotic reductase . .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to cause various cellular responses, such as triggering signal transduction pathways, modulating gene expression, or causing cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-nitrophenoxy)acetate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
It is known that this compound can be produced by a genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB
Cellular Effects
It is used in proteomics research, suggesting that it may have some influence on protein expression or function .
Molecular Mechanism
It is known that this compound can be produced via a reaction involving the nitroreductase NfsB
Metabolic Pathways
It is known that this compound can be produced by a genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB , suggesting that it may be involved in nitroreductase-related metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nitrophenoxy)acetate can be synthesized using phase-transfer catalysis under sonication. The process involves the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of a mild solid base, such as anhydrous potassium carbonate. The reaction is typically carried out in a batch reactor equipped with a reflux condenser and ultrasonic irradiation at a frequency of 28 kHz and a power rating of 300 W. The reaction temperature is maintained at 50°C under pseudo-first order conditions and monitored by gas chromatography .
Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-(4-nitrophenoxy)acetate may involve similar phase-transfer catalysis techniques, but on a larger scale. The use of solid-liquid phase-transfer catalysis (SL-PTC) is preferred due to its advantages, such as reduced environmental impact and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed:
Reduction: Ethyl 2-(4-aminophenoxy)acetate.
Substitution: 2-(4-nitrophenoxy)acetic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-nitrophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-nitrophenoxy)acetate: Similar in structure but with the nitro group positioned differently on the phenoxy ring.
Methyl (4-nitrophenoxy)acetate: Similar ester group but with a methyl group instead of an ethyl group.
2-(4-Nitrophenoxy)ethyl acetate: Similar structure but with an ethyl group attached to the acetate moiety .
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Eigenschaften
IUPAC Name |
ethyl 2-(4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHFNINPHJQASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309079 | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-89-2 | |
| Record name | 19076-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using ultrasound in the synthesis of Ethyl 2-(4-nitrophenoxy)acetate?
A1: Utilizing ultrasound in a process known as sonochemistry allows for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate under milder reaction conditions. [] This method employs a lower temperature (50°C) and a mild base (anhydrous potassium carbonate) compared to traditional methods, potentially reducing side reactions and improving yield. []
Q2: How is the structure of Ethyl 2-(4-nitrophenoxy)acetate characterized?
A2: The molecular structure of Ethyl 2-(4-nitrophenoxy)acetate (C10H11NO5) has been analyzed using X-ray crystallography. [] This technique revealed that the molecule has a specific conformation where the methyl group deviates significantly from the plane formed by the remaining non-hydrogen atoms. [] Furthermore, the crystal structure shows the molecules are linked together through weak C—H⋯O hydrogen bonds, forming layers within the crystal lattice. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)












